5-(Trifluoromethyl)pyridine-2-carbonyl chloride
Overview
Description
5-(Trifluoromethyl)pyridine-2-carbonyl chloride is a chemical compound with the empirical formula C7H3ClF3NO . It has a molecular weight of 209.55 . This compound is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group and a carbonyl chloride group attached to it . The exact structure can be represented by the SMILES string: FC(F)(F)c1ccc(nc1)C(Cl)=O .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.468 g/mL at 25 °C . The compound has a refractive index of 1.474 .Scientific Research Applications
It's used in the synthesis of pyridine derivatives with potential applications in medicinal chemistry and material science. For instance, the synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives involves a reaction with ethyl 4,4,4-trifluoro-3-oxo-butyrate (Yang et al., 2013).
Its crystal structure reveals a water-bridged hydrogen-bonding network, important for understanding molecular interactions in crystallography and materials science (Ye & Tanski, 2020).
In nuclear medicine, it serves as a precursor in synthesizing prosthetic groups used to radiolabel peptides for positron emission tomography (PET), a key diagnostic tool (Davis & Fettinger, 2018).
Its derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have been studied for their spectroscopic, optical, and antimicrobial properties, contributing to the fields of organic chemistry and pharmaceutical sciences (Vural & Kara, 2017).
It also has applications in the synthesis of novel interaction products with potential as antithyroid drugs, as evidenced in the study of its behavior toward molecular iodine (Chernov'yants et al., 2011).
In organic synthesis, it is used in trifluoroacetylation of arenes, a process important in developing pharmaceuticals and agrochemicals (Keumi et al., 1990).
It forms part of ruthenium(II) carbonyl chloride complexes, which are studied for their catalytic activities, contributing to advancements in catalysis and materials chemistry (Li et al., 2011).
There is a report of toxic encephalopathy and methemoglobinemia following poisoning by a related compound, 5-amino-2-(trifluoromethyl)pyridine, highlighting its toxicological aspects and occupational hazards (Tao et al., 2022).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . These suggest that protective gloves should be worn, and in case of contact with skin or eyes, rinse cautiously with water .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylation is usually performed by aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .
Result of Action
It has been suggested that trifluoromethyl-substituted pyridine derivatives show higher fungicidal activity than chlorine and other derivatives .
Action Environment
It is generally recommended to avoid release to the environment .
Properties
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)5-2-1-4(3-12-5)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGHEBGOZWCTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653377 | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-05-2 | |
Record name | 5-(Trifluoromethyl)-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128073-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)pyridine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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